

Unveiling the Therapeutic Potential of Batatasin III: A Pharmacological Deep Dive

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Compound of Interest

Compound Name: *Batatasin Iii*

Cat. No.: *B162252*

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A comprehensive technical guide exploring the multifaceted pharmacological properties of **Batatasin III**, a promising natural compound with significant anti-cancer, anti-inflammatory, and analgesic activities. This document is intended for researchers, scientists, and drug development professionals.

This in-depth whitepaper synthesizes current research on **Batatasin III**, a stilbenoid found in various *Dendrobium* species. The guide focuses on its mechanisms of action, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Anti-Cancer Properties

Batatasin III has demonstrated notable efficacy in inhibiting the proliferation and metastasis of cancer cells, particularly in non-small cell lung cancer.

Inhibition of Cancer Cell Proliferation and Viability

In vitro studies have established the cytotoxic and anti-proliferative effects of **Batatasin III** across a range of human cancer cell lines.

Table 1: Cytotoxic Activity of **Batatasin III** in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Assay
A549	Non-small cell lung adenocarcinoma	17.92 - 24.51	Sulforhodamine B (SRB) assay
SK-OV-3	Ovarian cancer	17.92 - 24.51	Sulforhodamine B (SRB) assay
SK-MEL-2	Skin melanoma	17.92 - 24.51	Sulforhodamine B (SRB) assay
HCT15	Colon cancer	17.92 - 24.51	Sulforhodamine B (SRB) assay

IC50 values represent the concentration required to inhibit 50% of cell growth.

In human non-small cell lung cancer H460 cells, **Batatasin III** exhibited anti-proliferative activity at concentrations of 25-100 μM after 48 hours of treatment, without affecting cell viability at concentrations up to 100 μM for 24 hours.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Attenuation of Cancer Cell Migration and Invasion

A key aspect of **Batatasin III**'s anti-cancer potential lies in its ability to impede cell migration and invasion, critical steps in tumor metastasis.

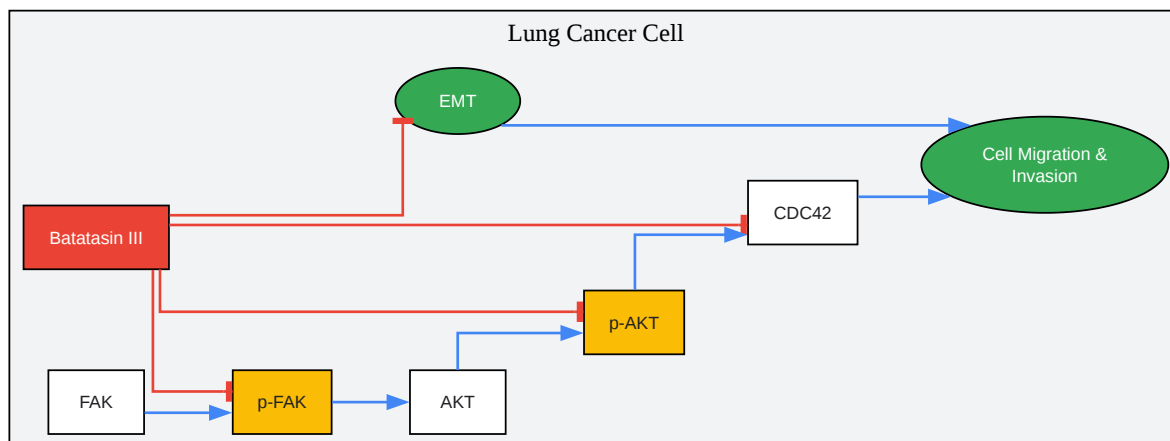
Batatasin III has been shown to reverse the EMT process, a key driver of metastasis. Treatment of H460 lung cancer cells with **Batatasin III** resulted in the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers N-cadherin and Vimentin.[\[1\]](#)

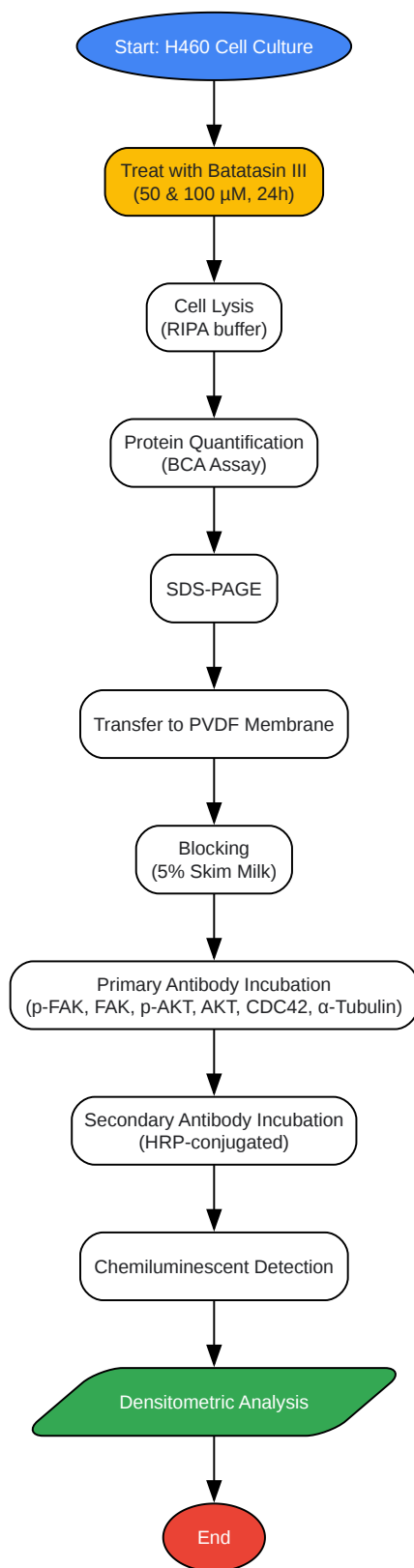
Table 2: Effect of **Batatasin III** on EMT Marker Expression in H460 Cells

Treatment	N-cadherin Expression (Relative to control)	E-cadherin Expression (Relative to control)	Vimentin Expression (Relative to control)
50 μ M Batatasin III	Significantly Decreased	Significantly Increased	Significantly Decreased
100 μ M Batatasin III	Significantly Decreased	Significantly Increased	Significantly Decreased

Data derived from densitometric analysis of Western blots.[\[1\]](#)

Batatasin III exerts its anti-migratory effects by targeting the Focal Adhesion Kinase (FAK), Protein Kinase B (AKT), and Cell Division Cycle 42 (CDC42) signaling cascade. At concentrations of 50 and 100 μ M, **Batatasin III** significantly reduced the phosphorylation of FAK and AKT, and decreased the expression of CDC42 in H460 cells.[\[1\]](#)





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References

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